Yadanziolide B

描述

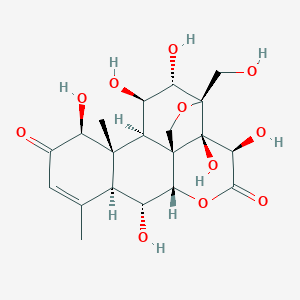

Yadanziolide B is a quassinoid compound that is isolated from the ethanol extract of the stem of Brucea mollis. It is characterized by its complex structure, which includes multiple hydroxy groups and oxo groups. This compound has shown significant biological activity, particularly in its cytotoxic effects against various cancer cell lines .

准备方法

Synthetic Routes and Reaction Conditions: Yadanziolide B is typically isolated from natural sources rather than synthesized in a laboratory setting. The primary source is the stem of Brucea mollis, from which it is extracted using ethanol. The extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from Brucea mollis, which limits its availability and scalability for industrial applications .

化学反应分析

Types of Reactions: Yadanziolide B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxy and oxo groups in its structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the oxo groups to hydroxy groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce more hydroxy derivatives .

科学研究应用

Chemical Properties and Structure

Yadanziolide B is classified as a quassinoid, a type of chemical compound known for its bioactive properties. Quassinoids are characterized by their complex structures, often featuring multiple rings and functional groups that contribute to their biological activity. The molecular formula and structural characteristics of this compound are essential for understanding its interaction with biological targets.

Pharmacological Applications

This compound has been studied for various pharmacological effects, including:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, particularly liver cancer cells .

- Antiviral Properties : Molecular docking studies have suggested that this compound may possess antiviral activity, particularly against H5N1 influenza virus. The compound showed favorable binding interactions with the neuraminidase enzyme, indicating potential as a therapeutic agent against viral infections .

- Anti-inflammatory Effects : Quassinoids, including this compound, have been reported to exert anti-inflammatory effects through modulation of key signaling pathways. This action may be beneficial in treating inflammatory diseases and conditions .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

作用机制

The mechanism of action of Yadanziolide B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This is achieved through the activation of apoptotic pathways and the inhibition of survival pathways such as the TNF-α/STAT3 pathway . The compound’s ability to induce programmed cell death makes it a promising candidate for cancer therapy .

相似化合物的比较

Yadanziolide A: Another quassinoid isolated from Brucea mollis, known for its anticancer properties.

Bruceine D: A related compound with similar cytotoxic effects against cancer cells.

Javanicin: Another active compound from Brucea javanica with potential therapeutic applications.

Uniqueness: Yadanziolide B stands out due to its specific structural features, such as the presence of multiple hydroxy and oxo groups, which contribute to its unique reactivity and biological activity. Its ability to target specific cancer cell pathways and induce apoptosis differentiates it from other similar compounds .

生物活性

Yadanziolide B is a quassinoid compound derived from the seeds of Brucea javanica, a plant recognized for its extensive medicinal properties. This article delves into the biological activities of this compound, focusing on its anti-cancer, anti-inflammatory, and cytotoxic effects. The findings are supported by various research studies, including in vitro and in vivo experiments.

Overview of Brucea javanica

Brucea javanica has been traditionally used in herbal medicine for treating various ailments, including dysentery and malaria. Recent studies have highlighted its potential as an anti-cancer agent due to the presence of bioactive compounds like quassinoids, particularly this compound and its analogs.

Chemical Structure

This compound is characterized by a complex structure typical of quassinoids, which includes multiple rings and functional groups that contribute to its biological activity. The molecular formula is CHO.

1. Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties across various studies:

- Cytotoxicity : In vitro studies indicate that this compound exhibits dose-dependent cytotoxic effects against several cancer cell lines, including liver and breast cancer cells. For instance, it has been reported to induce apoptosis in HepG2 liver cancer cells, significantly reducing cell viability at concentrations as low as 10 µM .

- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as JAK/STAT3. This compound disrupts the phosphorylation of STAT3, leading to increased apoptosis markers like Caspase-3 and Caspase-8 in treated cells .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. For example, a study involving mice with implanted tumors revealed that treatment with this compound at doses of 2 mg/kg/day resulted in a significant decrease in tumor size after two weeks .

2. Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties:

- Cytokine Inhibition : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in inflammatory diseases .

- Mechanistic Insights : The compound appears to modulate NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Liver Cancer Treatment : In a controlled study involving HepG2 cells, this compound was shown to significantly reduce cell proliferation and induce apoptosis compared to untreated controls. Flow cytometry analysis confirmed increased apoptotic cell populations post-treatment .

- Tumor Growth Inhibition in Mice : Mice injected with liver cancer cells and subsequently treated with this compound exhibited marked tumor size reduction after two weeks compared to control mice receiving only saline injections. Histological examination revealed decreased cellular density and increased necrosis in treated tumors .

属性

IUPAC Name |

(1R,2R,3R,6S,7R,8S,12S,13S,14R,15R,16S,17R)-2,3,7,12,15,16-hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O11/c1-6-3-7(22)12(25)17(2)8(6)9(23)15-18-5-30-19(4-21,13(26)10(24)11(17)18)20(18,29)14(27)16(28)31-15/h3,8-15,21,23-27,29H,4-5H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBBQXZJTIVCTO-VWXLKGNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1C(C3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。